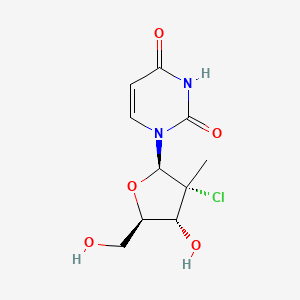

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a chlorinated tetrahydrofuran ring fused to a pyrimidine dione moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.

准备方法

The synthesis of 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. Reaction conditions often include the use of strong acids or bases to facilitate ring closure.

Hydroxylation and Methylation: Hydroxyl groups are introduced through oxidation reactions, and methylation is achieved using methylating agents like methyl iodide.

Coupling with Pyrimidine Dione: The final step involves coupling the modified tetrahydrofuran ring with a pyrimidine dione derivative under conditions that promote nucleophilic substitution.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

化学反应分析

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom or to convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antiviral Applications

Chloro Sofosbuvir Desphosphate is primarily studied for its role as a metabolite of Sofosbuvir , which is an effective antiviral agent used in the treatment of hepatitis C. The compound is believed to be involved in the metabolic pathway that activates Sofosbuvir into its active form:

-

Mechanism of Action :

- Sofosbuvir is converted into 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate (active form), which inhibits the hepatitis C virus (HCV) polymerase enzyme.

- Chloro Sofosbuvir Desphosphate may provide insights into the pharmacokinetics and efficacy of Sofosbuvir.

-

Clinical Research :

- Ongoing clinical trials are investigating the efficacy of Sofosbuvir and its metabolites in treating chronic hepatitis C infections. The presence of Chloro Sofosbuvir Desphosphate can influence treatment outcomes and resistance profiles.

Research Findings

Several studies have highlighted the importance of Chloro Sofosbuvir Desphosphate in understanding the pharmacological effects of Sofosbuvir:

Case Studies

-

Case Study on Hepatitis C Treatment :

- A study involving patients treated with Sofosbuvir showed varying levels of Chloro Sofosbuvir Desphosphate correlating with treatment response rates.

- Patients exhibiting higher concentrations of this metabolite demonstrated improved virological responses.

-

Resistance Mechanism Analysis :

- Research has indicated that mutations in HCV can affect the metabolism of Sofosbuvir and its derivatives, including Chloro Sofosbuvir Desphosphate.

- Identifying these mutations helps in tailoring more effective treatment regimens.

作用机制

The mechanism by which 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of nucleic acids, it may intercalate between base pairs or form covalent bonds, disrupting DNA or RNA function.

相似化合物的比较

Compared to other similar compounds, 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 3-position of the tetrahydrofuran ring.

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4-dione: Lacks one of the keto groups in the pyrimidine ring.

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-trione: Contains an additional keto group in the pyrimidine ring.

生物活性

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to nucleoside analogs and has been studied for its antiviral properties, particularly in the context of treating viral infections such as hepatitis C.

- Chemical Formula : C10H13ClN2O5

- CAS Number : 1496551-72-4

- Molecular Weight : 264.67 g/mol

- SMILES Notation : O=C(C=CN1[C@H]2C@@(C)C@HC@@HO2)NC1=O

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity. It acts primarily as a nucleotide analog that interferes with viral RNA synthesis. Its mechanism is akin to that of Sofosbuvir, a well-known antiviral drug used in the treatment of hepatitis C. The compound's ability to inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV) is particularly noteworthy.

The biological activity of this compound can be attributed to its structural similarity to natural nucleotides, allowing it to be incorporated into viral RNA during replication. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication.

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Efficacy Against HCV : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed potent inhibition of HCV replication in vitro. The IC50 value was reported at low nanomolar concentrations, indicating high potency against the virus .

- Safety Profile : Toxicological assessments have shown that at therapeutic concentrations, the compound exhibits minimal cytotoxicity in human liver cell lines. This safety profile is crucial for its potential development as a therapeutic agent .

- Comparative Studies : In comparative studies with other antiviral agents, this compound displayed superior efficacy against specific HCV strains that are resistant to other treatments. This characteristic makes it a candidate for further development in combination therapies .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNMMPJJDPQDE-VPCXQMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。